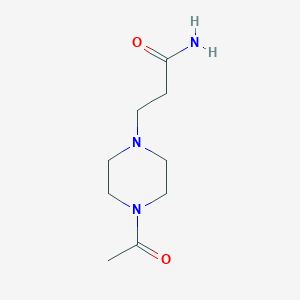

3-(4-Acetylpiperazin-1-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O2 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(4-acetylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C9H17N3O2/c1-8(13)12-6-4-11(5-7-12)3-2-9(10)14/h2-7H2,1H3,(H2,10,14) |

InChI Key |

BNRGXOYJASPSTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Acetylpiperazin 1 Yl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for the 3-(4-Acetylpiperazin-1-yl)propanamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnection points, primarily at the C-N bonds associated with the piperazine (B1678402) ring and the N-acetyl group.

The most strategic disconnections are:

C-N Bond Disconnection (Amide): The acetyl group can be disconnected from the piperazine nitrogen, suggesting an acetylation reaction. This leads to 1-(piperazin-1-yl)propanamide and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.

C-N Bond Disconnection (Alkyl Chain): The propanamide side chain can be disconnected from the piperazine ring. This points to a Michael addition or a nucleophilic substitution reaction. This disconnection strategy leads to two primary sets of precursors:

1-Acetylpiperazine (B87704) and an acrylamide (B121943) equivalent: This is a convergent approach where the piperazine ring is first functionalized with the acetyl group, followed by the addition of the propanamide chain.

Piperazine and a 3-halopropanamide derivative (e.g., 3-bromopropanamide): This involves forming the piperazine-propanamide link first, followed by acetylation.

The first approach, involving the initial synthesis of 1-acetylpiperazine, is often preferred as it simplifies the reaction by protecting one of the piperazine nitrogens, thus avoiding issues with di-alkylation and improving regioselectivity. vulcanchem.com This leads to a linear synthesis strategy starting from piperazine.

Figure 1: Retrosynthetic Analysis of this compound

Exploration of Classical and Evolving Synthetic Pathways to this compound

The classical synthesis of this compound typically follows a two-step process derived from the retrosynthetic analysis. vulcanchem.com

Acetylation of Piperazine: Piperazine is reacted with an acetylating agent such as acetic anhydride or acetyl chloride to form 1-acetylpiperazine. vulcanchem.com Controlling the stoichiometry is crucial to ensure mono-acetylation and prevent the formation of the di-acetylated byproduct. vulcanchem.com

Alkylation of 1-Acetylpiperazine: The intermediate, 1-acetylpiperazine, is then reacted with acrylamide via a Michael addition reaction, typically under basic conditions, to form the final product. vulcanchem.com Alternatively, alkylation can be achieved using a 3-halopropanamide derivative. vulcanchem.com

The reaction is typically purified using standard methods like column chromatography or recrystallization to isolate the desired compound. vulcanchem.com

Interactive Data Table: Classical Synthesis Parameters

| Step | Reactants | Reagents/Conditions | Key Challenge |

|---|---|---|---|

| 1. Acetylation | Piperazine, Acetic Anhydride | Controlled stoichiometry (1:1 ratio), often in a suitable solvent like dichloromethane or neat. | Regioselectivity (avoiding di-acetylation) vulcanchem.com |

| 2. Alkylation | 1-Acetylpiperazine, Acrylamide | Basic conditions (e.g., K₂CO₃), solvent (e.g., acetonitrile). | Preventing polymerization of acrylamide. |

Development of Novel and Expedited Synthetic Routes for Increased Efficiency

To improve upon the classical methods, novel synthetic routes are being explored to increase efficiency, reduce reaction times, and improve yields.

Flow Chemistry: Industrial-scale production can benefit from the use of continuous flow reactors. vulcanchem.com This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, better purity, and enhanced safety compared to batch processing.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for both the acetylation and alkylation steps. The rapid heating provided by microwaves can accelerate the rate of reaction, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating.

Interactive Data Table: Comparison of Synthetic Routes

| Method | Key Advantage | Potential Disadvantage | Relevance to Synthesis |

|---|---|---|---|

| Classical Batch | Well-established, simple setup. | Longer reaction times, potential for byproduct formation. vulcanchem.com | Standard laboratory-scale synthesis. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. | Streamlines the process by removing intermediate isolation. |

| Flow Chemistry | High throughput, excellent process control, improved safety. vulcanchem.com | Higher initial equipment cost. | Ideal for large-scale, industrial production. |

| Microwave-Assisted | Drastically reduced reaction times, often higher yields. | Scalability can be a challenge. | Excellent for rapid synthesis and library generation. |

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com The principles of green chemistry can be applied to the synthesis of this compound to make it more sustainable and environmentally friendly. nih.gov

A primary goal of green chemistry is to reduce the use of volatile organic solvents, which contribute to environmental pollution. Solvent-free synthesis is a promising approach where reactions are conducted neat or using mechanochemical methods like grinding. mdpi.com For the synthesis of this compound, the acetylation and Michael addition steps could potentially be performed under solvent-free conditions, reducing waste and simplifying product workup.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions and with higher selectivity. jk-sci.com While the classical synthesis may use stoichiometric amounts of base, exploring catalytic alternatives could improve the process. For instance, using recyclable solid acid or base catalysts for the acetylation and alkylation steps could simplify purification and minimize waste streams. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The atom economy for the synthesis of this compound can be calculated for the classical two-step route.

Step 1: Acetylation of Piperazine

Reactant A: Piperazine (C₄H₁₀N₂) - MW: 86.14 g/mol

Reactant B (Option 1): Acetic Anhydride (C₄H₆O₃) - MW: 102.09 g/mol

Reactant B (Option 2): Acetyl Chloride (C₂H₃ClO) - MW: 78.50 g/mol

Intermediate Product: 1-Acetylpiperazine (C₆H₁₂N₂O) - MW: 128.17 g/mol

Byproduct (Option 1): Acetic Acid (C₂H₄O₂) - MW: 60.05 g/mol

Byproduct (Option 2): Hydrochloric Acid (HCl) - MW: 36.46 g/mol

Step 2: Michael Addition

Reactant C: 1-Acetylpiperazine (C₆H₁₂N₂O) - MW: 128.17 g/mol

Reactant D: Acrylamide (C₃H₅NO) - MW: 71.08 g/mol

Final Product: this compound (C₉H₁₇N₃O₂) - MW: 199.25 g/mol

Calculation: (199.25 / (86.14 + 102.09 + 71.08)) * 100 = 76.8%

This calculation assumes the byproduct of the first step (acetic acid) is considered waste. High atom economy reactions are a key goal in green chemistry as they lead to a direct reduction in waste. wjpps.com Strategies to improve this could involve finding uses for the acetic acid byproduct or developing an alternative acetylation method with a higher atom economy.

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound Precursors

Understanding the reaction mechanisms underlying the synthesis of this compound and its precursors is fundamental to optimizing reaction conditions and maximizing product yield. The key transformations are the initial acetylation of piperazine and the subsequent C-N bond formation via either aza-Michael addition or N-alkylation.

Mechanism of 1-Acetylpiperazine Formation

The synthesis of the 1-acetylpiperazine intermediate from piperazine and an acetylating agent like acetyl chloride or acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacking the electrophilic carbonyl carbon of the acetylating agent.

Formation of Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom re-forms the carbonyl pi bond, leading to the expulsion of the leaving group (either a chloride ion or an acetate ion).

Deprotonation : A base (which can be another molecule of piperazine or an added base) removes the proton from the newly acylated nitrogen atom, yielding the neutral 1-acetylpiperazine product.

Mechanism of Aza-Michael Addition

The reaction between 1-acetylpiperazine and acrylamide is a classic example of an aza-Michael addition , a type of conjugate addition. masterorganicchemistry.combyjus.com The mechanism involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org

Nucleophilic Attack : The secondary amine of 1-acetylpiperazine, acting as the Michael donor, attacks the electrophilic β-carbon of the acrylamide double bond. frontiersin.org The π-electrons of the double bond are pushed onto the α-carbon.

Enolate Formation : This nucleophilic attack results in the formation of a resonance-stabilized enolate intermediate. wikipedia.org The negative charge on the α-carbon is delocalized across the adjacent carbonyl group, increasing the stability of the intermediate.

Protonation : The enolate intermediate is then protonated, typically by the solvent or a protonated base, at the α-carbon. masterorganicchemistry.com This step neutralizes the intermediate and yields the final this compound product.

| Step | Description | Key Species |

|---|---|---|

| 1 | The nucleophilic nitrogen of 1-acetylpiperazine attacks the β-carbon of acrylamide. | 1-Acetylpiperazine (Nucleophile), Acrylamide (Electrophile) |

| 2 | A resonance-stabilized enolate intermediate is formed. | Enolate Anion |

| 3 | The enolate is protonated at the α-carbon to give the final adduct. | Michael Adduct |

Mechanism of N-Alkylation

The alternative pathway, reacting 1-acetylpiperazine with a 3-halopropanamide, follows a nucleophilic aliphatic substitution mechanism, specifically an SN2 (bimolecular nucleophilic substitution) reaction.

Concerted Attack and Displacement : The lone pair of electrons on the secondary nitrogen of 1-acetylpiperazine acts as a nucleophile. It attacks the carbon atom bonded to the halogen (e.g., bromine) from the side opposite to the leaving group.

Transition State : In a single, concerted step, the C-N bond forms at the same time as the C-Br bond breaks. The reaction proceeds through a high-energy transition state where the nitrogen, the carbon, and the bromine are momentarily aligned.

Product Formation : The halide ion is expelled as the leaving group, and the C-N bond is fully formed. A subsequent deprotonation of the nitrogen by a base yields the final, neutral product.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Acetylpiperazin 1 Yl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis for Chemical Shift and Multiplicity

One-dimensional NMR spectra (¹H and ¹³C) are fundamental for identifying the different types of proton and carbon environments in 3-(4-Acetylpiperazin-1-yl)propanamide. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group, the piperazine (B1678402) ring, and the propanamide side chain. The acetyl methyl protons typically appear as a sharp singlet, while the protons on the piperazine ring exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The ethyl protons of the propanamide chain are anticipated to appear as two triplets. The primary amide protons (-CONH₂) are expected to present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. Distinct signals are expected for the two carbonyl carbons (one from the acetyl group and one from the propanamide group), the carbons of the piperazine ring, the carbons of the propanamide chain, and the acetyl methyl carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analogous structures)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetyl CH₃ | ~2.10 | Singlet (s) |

| Piperazine CH₂ (adjacent to N-acetyl) | ~3.50 | Triplet (t) |

| Piperazine CH₂ (adjacent to N-propanamide) | ~2.50 | Triplet (t) |

| Propanamide α-CH₂ | ~2.40 | Triplet (t) |

| Propanamide β-CH₂ | ~2.60 | Triplet (t) |

| Propanamide NH₂ | ~5.5-7.5 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analogous structures)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~21.5 |

| Propanamide α-CH₂ | ~35.0 |

| Piperazine CH₂ (adjacent to N-acetyl) | ~45.0 |

| Piperazine CH₂ (adjacent to N-propanamide) | ~53.0 |

| Propanamide β-CH₂ | ~55.0 |

| Acetyl C=O | ~169.0 |

| Propanamide C=O | ~175.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assessment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.netrsc.orgprinceton.eduscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the α-CH₂ and β-CH₂ protons of the propanamide chain, confirming their adjacent relationship. Correlations would also be expected among the protons within the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and their directly attached carbons (one-bond ¹H-¹³C correlation). This technique would be used to definitively assign the carbon signals based on the already assigned proton signals from the 1D spectrum. For instance, the proton signal at ~2.10 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the assignment of the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to four bonds), which is vital for connecting different molecular fragments. Key HMBC correlations for this molecule would include:

A correlation from the acetyl methyl protons (~2.10 ppm) to the acetyl carbonyl carbon (~169.0 ppm).

Correlations from the propanamide β-CH₂ protons (~2.60 ppm) to the adjacent piperazine ring carbons (~53.0 ppm) and the propanamide carbonyl carbon (~175.0 ppm).

A correlation from the piperazine protons adjacent to the acetyl group (~3.50 ppm) to the acetyl carbonyl carbon (~169.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is useful for confirming stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the protons of the acetyl group and the adjacent protons on the piperazine ring.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the parent molecule. researchgate.netnih.gov For this compound, the molecular formula is C₉H₁₇N₃O₂. The calculated monoisotopic mass can be compared to the experimentally determined mass to confirm the elemental formula with high confidence.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇N₃O₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 200.13990 u |

| Expected Experimental Mass ([M+H]⁺) | Within 5 ppm of calculated mass |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure and connectivity. researchgate.netwvu.eduresearchgate.net

The fragmentation of protonated this compound would likely proceed through several key pathways, including cleavage of the amide bonds and fragmentation of the piperazine ring.

Predicted Fragmentation Pathways:

Loss of the propanamide side chain: A primary fragmentation could involve the cleavage of the C-N bond between the piperazine ring and the propanamide chain, leading to a characteristic fragment corresponding to the 1-acetylpiperazine (B87704) cation.

Cleavage of the primary amide: Loss of ammonia (NH₃) or the entire primary amide group (-CONH₂) from the propanamide chain is a common fragmentation pathway for such compounds.

Piperazine ring opening: The piperazine ring itself can undergo characteristic fragmentation, leading to several smaller charged fragments.

Loss of the acetyl group: Cleavage of the acetyl group from the piperazine nitrogen is another plausible fragmentation route.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

| 157 | [M - C₂H₃O]⁺ (Loss of acetyl group) |

| 128 | [1-Acetylpiperazine]⁺ |

| 85 | Fragment from piperazine ring cleavage |

| 72 | [Propanamide chain fragment]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups within this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific types of bonds and functional groups present in the molecule. docbrown.infopearson.com

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amide (-CONH₂) group should exhibit two distinct N-H stretching bands in the region of 3350-3180 cm⁻¹. docbrown.info

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 3000-2850 cm⁻¹ region.

C=O Stretching: Two strong carbonyl (C=O) absorption bands are anticipated. The tertiary amide of the acetylpiperazine moiety is expected around 1640 cm⁻¹, while the primary amide of the propanamide group should appear at a higher wavenumber, typically around 1680-1650 cm⁻¹. pearson.com

N-H Bending: The N-H bending vibration of the primary amide is expected to appear around 1640-1590 cm⁻¹, potentially overlapping with the C=O stretch.

C-N Stretching: C-N stretching vibrations for the amides and the aliphatic amine within the piperazine ring are expected in the 1400-1000 cm⁻¹ region.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 and ~3180 | N-H Stretch | Primary Amide (-CONH₂) |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1660 | C=O Stretch | Primary Amide (-CONH₂) |

| ~1640 | C=O Stretch | Tertiary Amide (N-COCH₃) |

| ~1620 | N-H Bend | Primary Amide (-CONH₂) |

| ~1250 | C-N Stretch | Amide / Amine |

X-ray Crystallography for Absolute Solid-State Structural Determination of this compound

No crystallographic data for this compound has been deposited in publicly accessible crystallographic databases (e.g., Cambridge Structural Database, Crystallography Open Database). As such, parameters including the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The determination of the solid-state structure of this compound would require single-crystal X-ray diffraction analysis, which has not been reported in the scientific literature.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Advanced Spectroscopic Techniques for Conformational Analysis of this compound

There is no published research detailing the use of advanced spectroscopic techniques for the conformational analysis of this compound. While standard 1H and 13C NMR spectra would provide basic structural confirmation, advanced techniques such as 2D NMR (e.g., NOESY, ROESY) would be necessary to investigate the spatial relationships between atoms and determine the preferred conformation of the piperazine ring and the propanamide side chain in solution. Such studies are essential for a complete understanding of the molecule's three-dimensional structure and flexibility.

Table 2: Summary of Advanced Spectroscopic Findings for this compound

| Technique | Key Findings |

|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Data not available in the literature. |

| NOESY/ROESY | Data not available in the literature. |

Theoretical and Computational Chemistry Studies on 3 4 Acetylpiperazin 1 Yl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(4-Acetylpiperazin-1-yl)propanamide

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties that govern molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. nih.govscispace.com

A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule—its most stable three-dimensional structure. nih.govmdpi.com This process yields crucial information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the cited literature, a hypothetical optimized geometry can be constructed based on known values for similar fragments. The piperazine (B1678402) ring is expected to adopt a stable chair conformation. nih.govnih.gov The rotation around the amide bonds introduces conformational complexity. nih.gov

Interactive Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table presents hypothetical, yet chemically reasonable, geometric parameters for the key structural features of the molecule, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Piperazine Ring C-N Bond | C-N (ring) | 1.46 | - | - |

| Piperazine Ring C-C Bond | C-C (ring) | 1.53 | - | - |

| Propanamide Linkage C-N | N(piperazine)-C(propyl) | 1.47 | - | - |

| Amide C-N Bond | C(carbonyl)-N(amide) | 1.33 | - | - |

| Acetyl C=O Bond | C=O (acetyl) | 1.23 | - | - |

| Amide C=O Bond | C=O (amide) | 1.24 | - | - |

| Piperazine Ring Angle | C-N-C (ring) | - | 110.0 | - |

| Amide Bond Angle | C-N-C (amide) | - | 122.0 | - |

| Acetyl Dihedral | C(ring)-N-C(acetyl)-O | - | - | ~180 (trans) |

Note: These values are illustrative and represent typical bond lengths and angles for these functional groups. The actual values would be determined by a specific DFT calculation.

DFT calculations are also used to determine energetic profiles, such as the relative stabilities of different conformers. For N-acylated piperazines, the rotation of the amide bond and the inversion of the piperazine ring are key conformational phenomena. nih.gov DFT can quantify the energy barriers between these different states, revealing which conformations are most likely to be populated at a given temperature.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain electronic properties.

For a molecule like this compound, ab initio calculations could be used to:

Validate DFT Results: High-level ab initio calculations can serve as a benchmark to assess the accuracy of more cost-effective DFT methods. researchgate.net

Calculate Excited States: They are often more reliable for predicting the energies and properties of electronic excited states, which is important for understanding a molecule's response to light (e.g., UV-Vis spectroscopy).

Determine Accurate Ionization Potentials and Electron Affinities: These fundamental properties, which relate to the energy required to remove or add an electron, can be calculated with high precision. researchgate.net

Due to their computational expense, these methods are often applied to smaller fragments of the molecule or used in combination with DFT to achieve a balance of accuracy and feasibility.

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. mdpi.combohrium.com

The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile.

The LUMO is the orbital with the lowest energy that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net

Interactive Table 2: Illustrative FMO-Derived Reactivity Descriptors (Hypothetical Data)

This table shows the kind of data FMO analysis provides. The values are hypothetical examples for this compound.

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy (EHOMO) | - | -8.5 eV | Energy of the outermost electrons; related to ionization potential. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Energy of the lowest empty orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.3 eV | Indicates high kinetic stability and low chemical reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.85 eV | The molecule's ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.65 eV | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | 0.137 eV-1 | Reciprocal of hardness; indicates higher reactivity. |

Analysis of the spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of the molecule most likely to be involved in electrophilic or nucleophilic attacks. For this compound, the HOMO is likely to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, while the LUMO may be centered on the carbonyl groups.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration of this compound

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field. nih.govresearchgate.net This approach allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. nih.gov

For this compound, MD simulations would be particularly useful for understanding the flexibility of the propanamide side chain, the puckering of the piperazine ring, and the rotation around the N-acetyl and N-propyl bonds.

The conformation and dynamic behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations explicitly model solvent molecules (such as water, chloroform, or DMSO), allowing for a detailed investigation of these effects. aps.org

Different solvents can stabilize different conformations of this compound. For example:

Polar protic solvents like water can form strong hydrogen bonds with the amide and acetyl groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations.

Polar aprotic solvents like DMSO can also act as hydrogen bond acceptors, influencing the conformational equilibrium. researchgate.net

Nonpolar solvents would lead to the molecule adopting conformations that maximize intramolecular hydrogen bonding to shield polar groups from the unfavorable environment.

DFT studies on similar piperazine derivatives have shown that structural parameters, vibrational frequencies, and the relative stability of conformers are all solvent-dependent. researchgate.net MD simulations can track these changes dynamically, providing insight into how the solvent alters not just the preferred shape but also the flexibility and motion of the molecule. aps.org

Hydrogen bonds are crucial interactions that dictate the structure and function of many molecules. This compound has multiple sites capable of participating in hydrogen bonding:

Hydrogen Bond Donors: The two N-H protons of the primary amide group (-CONH2).

Hydrogen Bond Acceptors: The carbonyl oxygen of the primary amide, the carbonyl oxygen of the acetyl group, and potentially the two nitrogen atoms of the piperazine ring.

In Silico Ligand-Target Interaction Profiling and Theoretical Binding Mode Prediction for this compound

In silico ligand-target interaction profiling is a crucial first step in elucidating the potential biological targets of a compound like this compound. This computational approach utilizes various techniques to predict the binding of a small molecule to a range of protein targets, thereby helping to hypothesize its mechanism of action and potential therapeutic applications or off-target effects.

Molecular Docking Methodologies for Probing Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to fit the molecule into the binding site of a potential protein target. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The protein target's structure, typically obtained from a repository like the Protein Data Bank (PDB), is also prepared by adding hydrogen atoms and assigning charges.

Docking Algorithm: A scoring function is used to evaluate the fitness of different binding poses, predicting the most stable conformation.

While specific docking studies for this compound are not readily found, research on analogous arylpiperazine derivatives has successfully employed these methods to predict interactions with various receptors. For instance, docking studies on similar compounds have identified key interactions within the binding sites of targets like acetylcholinesterase, showcasing the utility of this approach.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description | Example Software |

| Grid Box Dimensions | Defines the search space for the docking simulation around the active site of the target protein. | AutoDock, Glide |

| Scoring Function | A mathematical function used to approximate the binding affinity between the ligand and the protein. | Empirical, knowledge-based, or force-field based |

| Number of Poses | The number of distinct binding conformations to be generated and evaluated. | User-defined |

Binding Free Energy Calculations for Quantifying Theoretical Interaction Strengths

Following molecular docking, binding free energy calculations are performed to provide a more accurate and quantitative prediction of the binding affinity between a ligand and its target. These methods are computationally more intensive than docking but offer a more refined estimation of the interaction strength. Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

Structure-Activity Relationship (SAR) Elucidation through Advanced Computational Modeling of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in elucidating these relationships, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this domain. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. While specific QSAR studies on this compound are not documented, the methodology has been applied to various classes of piperazine-containing compounds to identify critical structural features for their activity. For example, QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives have highlighted the importance of lipophilicity and electron-donating substituents for their binding affinity to the CCR5 receptor nih.gov. Similarly, studies on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have developed QSAR models to explain their antiarrhythmic activity nih.gov.

The development of a QSAR model for this compound and its analogues would involve:

Data Set Preparation: A series of structurally related compounds with their corresponding biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building and Validation: Statistical methods are used to build a model that correlates the descriptors with the biological activity. The model's predictive power is then rigorously validated.

Chemical Reactivity and Derivatization Strategies for 3 4 Acetylpiperazin 1 Yl Propanamide Analogues

Rational Design Principles for Novel Analogues and Homologues of 3-(4-Acetylpiperazin-1-yl)propanamide

The rational design of new chemical entities derived from this compound is guided by established medicinal chemistry principles aimed at systematically modifying its structure to enhance desired properties. Key strategies include homologation and bioisosteric replacement.

Homologation involves the incremental addition or removal of a methylene (B1212753) group (-CH2-) from the alkyl chains of the molecule. For this compound, this could be applied to the propanamide side chain, yielding ethanamide or butanamide analogues. This systematic alteration of chain length can influence the molecule's lipophilicity, conformational flexibility, and spatial arrangement of functional groups, which in turn can affect its interactions with biological targets.

Bioisosteric replacement is another powerful tool in analogue design. This strategy involves substituting a functional group with another that possesses similar steric and electronic properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles. For the target molecule, several bioisosteric modifications can be envisioned:

Amide Bond Bioisosteres: The amide bond in the propanamide moiety is susceptible to hydrolysis in biological systems. Replacing it with more stable bioisosteres such as 1,2,3-triazoles, oxadiazoles, or fluoroalkenes could enhance metabolic stability.

Piperazine (B1678402) Ring Analogues: The piperazine ring itself can be replaced with other cyclic diamines like homopiperazine (B121016) or constrained analogues to alter the pKa of the basic nitrogen and the spatial orientation of the substituents.

Acetyl Group Modification: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to probe the impact of steric bulk and electronic effects at this position.

The application of these design principles allows for a systematic exploration of the chemical space around the this compound scaffold, facilitating the development of novel compounds with tailored properties.

Functional Group Transformations and Strategic Modifications of the this compound Scaffold

The chemical structure of this compound offers multiple sites for functional group transformations and strategic modifications. These modifications can be broadly categorized based on the region of the molecule being altered.

Modifications at the Piperazine Ring:

N-Deacetylation and Re-acylation: The acetyl group on the piperazine nitrogen can be removed under hydrolytic conditions, yielding the secondary amine. This free amine can then be re-acylated with a variety of acyl chlorides or anhydrides to introduce diverse substituents. This allows for the exploration of structure-activity relationships related to the N-acyl group.

C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazine rings. These methods, which can involve transition-metal catalysis or photoredox catalysis, allow for the introduction of alkyl or aryl groups onto the piperazine backbone, adding another layer of structural diversity.

Modifications of the Propanamide Side Chain:

Alkylation of the Amide Nitrogen: The primary amide of the propanamide tail can be alkylated to form secondary or tertiary amides. This can influence the hydrogen bonding capacity and steric profile of this part of the molecule.

Amide Reduction: The amide functional group can be reduced to the corresponding amine, transforming the propanamide side chain into a 3-aminopropyl group. This significantly alters the electronic properties and basicity of the side chain.

Hofmann Rearrangement: The primary amide can undergo a Hofmann rearrangement to yield a diamine with one less carbon atom in the side chain.

Strategic Modifications of the Linker:

The ethylene (B1197577) linker between the piperazine ring and the amide group can be extended or shortened through appropriate synthetic routes, as discussed under homologation. Furthermore, the introduction of substituents on this linker could be achieved through the use of appropriately modified starting materials in the synthesis.

These functional group transformations provide a rich toolbox for the chemical modification of the this compound scaffold, enabling the synthesis of a wide array of derivatives.

Synthesis of Key Derivatives and Assessment of Associated Synthetic Challenges

The synthesis of this compound itself typically involves a two-step process: the acetylation of piperazine followed by the N-alkylation of the resulting 1-acetylpiperazine (B87704). The synthesis of its derivatives would follow modified routes.

A general synthetic route to the parent compound involves the reaction of piperazine with acetic anhydride (B1165640) to yield 1-acetylpiperazine. This intermediate is then reacted with an appropriate three-carbon electrophile bearing the amide functionality, such as 3-bromopropanamide, in the presence of a base to afford the final product.

Synthesis of Key Derivatives:

Analogues with Modified N-Acyl Groups: These can be synthesized by first de-acetylating the parent compound or by starting with piperazine and reacting it with a different acylating agent before proceeding with the alkylation step.

Analogues with Modified Amide Functionality: Secondary or tertiary amides can be prepared by using N-substituted 3-bromopropanamides in the alkylation step or by direct alkylation of the primary amide of the parent compound.

Homologues: The synthesis of homologues would involve using alkylating agents with different chain lengths, for example, 2-bromoacetamide (B1266107) for the ethanamide analogue or 4-bromobutanamide for the butanamide analogue.

Associated Synthetic Challenges:

A primary challenge in the synthesis of piperazine derivatives is achieving regioselectivity . When starting with piperazine, mono-acylation can be challenging as di-acylation is a common side reaction. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-acylated product.

Another challenge can be the purification of the final products. The basic nature of the piperazine nitrogen can make chromatographic purification difficult. Often, conversion to a salt followed by recrystallization is a more effective purification strategy.

Furthermore, the reactivity of the chosen electrophiles in the alkylation step needs to be carefully considered to avoid side reactions. For instance, in the synthesis of derivatives with more complex side chains, the stability of the functional groups on the alkylating agent under the reaction conditions must be ensured.

Investigation of Reaction Kinetics and Thermodynamics Pertaining to Derivatization Reactions

Reaction Kinetics:

The key derivatization reactions are N-acylation and N-alkylation. The rate of these reactions is influenced by several factors:

Nucleophilicity of the Amine: The secondary amine of 1-acetylpiperazine is a reasonably good nucleophile. The rate of its alkylation will depend on the concentration of the amine and the electrophile.

Nature of the Electrophile: The reactivity of the alkylating agent is crucial. For example, an alkyl iodide would be more reactive than an alkyl bromide, which in turn is more reactive than an alkyl chloride.

Solvent Effects: Polar aprotic solvents like DMF or acetonitrile (B52724) are typically used for N-alkylation reactions as they can solvate the cation formed in the transition state, thereby increasing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate of derivatization reactions.

Kinetic studies of these reactions could be performed using techniques like NMR spectroscopy or chromatography to monitor the disappearance of reactants and the appearance of products over time. This would allow for the determination of rate constants and the elucidation of the reaction mechanism.

Reaction Thermodynamics:

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of these reactions could be determined through calorimetric studies. For instance, the heat of reaction for the acylation or alkylation of 1-acetylpiperazine could be measured using an isothermal titration calorimeter. Such data would provide valuable insights into the stability of the products and the driving forces of the reactions. Computational chemistry could also be employed to calculate the thermodynamic properties of the reactants and products, providing theoretical estimates of the reaction thermodynamics.

Comprehensive Spectroscopic and Computational Analysis of Derivative Structures and Their Chemical Reactivity

A thorough characterization of any newly synthesized derivatives of this compound would rely on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the acetyl methyl group (a singlet around 2.1 ppm), the piperazine ring protons (a complex multiplet in the 2.3-3.6 ppm region), and the methylene protons of the propanamide side chain (triplets around 2.4 and 3.4 ppm). The amide protons would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the acetyl and amide groups (in the 168-175 ppm range), the carbons of the piperazine ring (typically between 40 and 60 ppm), and the carbons of the propanamide side chain.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve cleavage of the C-N bonds of the piperazine ring and the amide bond.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the two amide groups (around 1630-1680 cm⁻¹), as well as N-H stretching vibrations for the primary amide (around 3200-3400 cm⁻¹).

Computational Analysis:

Computational chemistry, particularly using Density Functional Theory (DFT), can provide valuable insights into the structure and reactivity of this compound and its derivatives.

Structural and Conformational Analysis: DFT calculations can be used to determine the lowest energy conformation of the molecule. The piperazine ring typically adopts a chair conformation, and the orientation of the substituents can be predicted.

Electronic Properties: The calculations can provide information about the distribution of electron density in the molecule, including the molecular electrostatic potential, which can identify nucleophilic and electrophilic sites. This can help in predicting the reactivity of different parts of the molecule.

Spectroscopic Prediction: DFT methods can be used to predict NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compounds.

Reactivity Descriptors: Quantum chemical calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

By combining these spectroscopic and computational tools, a comprehensive understanding of the structure, properties, and chemical reactivity of this compound and its novel analogues can be achieved.

Mechanistic Investigations of 3 4 Acetylpiperazin 1 Yl Propanamide in Chemical Biology Systems Strictly in Vitro and Mechanistic

Exploration of Molecular Recognition Mechanisms with Isolated Biological Macromolecules

The initial step in understanding the biological activity of a compound like 3-(4-Acetylpiperazin-1-yl)propanamide involves characterizing its direct physical interactions with purified biological macromolecules, such as proteins or nucleic acids. This process, known as molecular recognition, is fundamental to its potential mechanism of action.

Biophysical Characterization Techniques for Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

To quantify the binding affinity and thermodynamics of this compound with a potential biological target, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event of a ligand to a macromolecule. unizar.esspringernature.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. Such data is crucial for understanding the forces driving the interaction.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | Data not available | |

| Dissociation Constant (KD) | Data not available | µM |

| Enthalpy Change (ΔH) | Data not available | kcal/mol |

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand (analyte) to a target molecule (receptor) immobilized on a sensor surface in real-time. nih.govnih.govcnr.it SPR experiments yield kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. This provides insights into how quickly the compound binds to its target and how long it remains bound.

Hypothetical SPR Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (ka) | Data not available | M-1s-1 |

| Dissociation Rate Constant (kd) | Data not available | s-1 |

Structural Biology Approaches to Elucidate Ligand-Target Complexes (e.g., Co-crystallization Studies, Cryo-Electron Microscopy of Complexes)

To visualize the interaction between this compound and its target at an atomic level, structural biology techniques are indispensable.

Co-crystallization Studies followed by X-ray diffraction analysis would aim to determine the three-dimensional structure of the compound bound to its target protein. This would reveal the precise binding site, the conformation of the bound ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Cryo-Electron Microscopy (Cryo-EM) would be a valuable alternative, particularly for large protein complexes or targets that are difficult to crystallize. Cryo-EM could provide a high-resolution map of the ligand-target complex, elucidating the binding mode and any conformational changes induced in the macromolecule upon ligand binding.

Enzyme Mechanism Interrogation Utilizing this compound as a Chemical Probe

Should the biological target of this compound be an enzyme, the compound could serve as a chemical probe to investigate the enzyme's mechanism of action.

Kinetic Studies of Enzyme-Substrate Interactions and Inhibition Modes

Enzyme kinetic studies would be performed to determine if this compound acts as an enzyme inhibitor. By measuring the enzyme's reaction rate at various substrate and compound concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) can be determined.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|

| Data not available | Data not available | Data not available |

Mechanistic Probing of Enzyme Active Site Dynamics and Catalytic Processes

As a chemical probe, this compound could be used to explore the dynamics of the enzyme's active site. For instance, if the compound binds covalently to a specific residue, it could be used to identify key catalytic amino acids. Spectroscopic techniques, in conjunction with the probe, could also monitor conformational changes in the enzyme during the catalytic cycle.

Development of Chemical Probes Based on this compound for Target Identification Methodologies

If this compound exhibits a biological effect but its direct molecular target is unknown, derivatives of the compound can be synthesized to create chemical probes for target identification. These probes are typically designed with a reactive group for covalent labeling or a tag (e.g., biotin, fluorescent dye) for affinity-based pulldown experiments. These approaches, such as affinity chromatography or activity-based protein profiling, would enable the isolation and identification of the specific cellular targets of the parent compound.

Future Directions and Emerging Research Avenues for 3 4 Acetylpiperazin 1 Yl Propanamide

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

The synthesis of 3-(4-Acetylpiperazin-1-yl)propanamide, which typically involves the acetylation of piperazine (B1678402) followed by an alkylation step, is well-suited for adaptation to continuous flow chemistry. vulcanchem.com Industrial-scale production is already leaning towards the use of continuous flow reactors to enhance yield and shorten reaction times. vulcanchem.com Future research will likely focus on the development of fully automated synthesis platforms that integrate these flow chemistry principles for high-throughput production and library generation.

Automated systems, leveraging computer-controlled pumps and reconfigurable flow paths, can significantly accelerate the optimization of reaction conditions. mpg.denih.gov For the synthesis of this compound, this would enable the rapid screening of variables such as reagent concentrations, temperature, and residence times to maximize yield and purity. purdue.edu Furthermore, the integration of in-line purification modules could allow for a seamless transition from crude product to a highly purified compound, minimizing manual intervention. nih.gov

The modular nature of automated platforms also facilitates the rapid synthesis of analogue libraries. fu-berlin.decognit.ca By systematically varying the acyl group on the piperazine ring or modifying the propanamide side chain, researchers can generate a diverse set of related compounds for structure-activity relationship (SAR) studies. This high-throughput approach is invaluable in medicinal chemistry for the rapid identification of lead compounds with improved pharmacological profiles. cognit.ca

Table 1: Potential Parameters for Optimization in an Automated Flow Synthesis of this compound

| Parameter | Range | Rationale |

| Temperature | 25 - 150 °C | To optimize reaction kinetics and minimize byproduct formation. |

| Residence Time | 1 - 30 minutes | To ensure complete conversion of reactants. |

| Reagent Stoichiometry | 1:1 to 1:1.5 (Amine:Acylating/Alkylating Agent) | To control regioselectivity and prevent di-substitution. vulcanchem.com |

| Solvent System | Acetonitrile (B52724), DMF, etc. | To improve solubility and influence reaction rates. |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and mixing efficiency. |

Application in Advanced Materials Science Through Molecular Engineering

The inherent structural features of this compound, namely the piperazine ring and the propanamide functionality, make it an intriguing building block for the development of advanced materials through molecular engineering. The piperazine moiety is a common constituent in polymers and has been shown to impart desirable properties such as tunable thermal stability. vulcanchem.com

Future research could explore the incorporation of this compound as a monomer or a functional additive in the synthesis of novel polymers. The acetyl and amide groups offer sites for hydrogen bonding, which could influence the mechanical and thermal properties of the resulting materials. For instance, piperazine-based polymers have been investigated for their potential in creating specialty coatings. vulcanchem.com The specific functionalities of this compound could be leveraged to design polymers with tailored adhesion, flexibility, and chemical resistance.

Moreover, the piperazine scaffold can be functionalized to create materials with specific applications. For example, piperazine-functionalized metal-organic frameworks (MOFs) have demonstrated enhanced gas storage capacities. rsc.org By analogy, this compound could be used to modify the surface of materials, introducing specific functionalities for applications in areas such as catalysis, sensing, or drug delivery. The development of piperazine-functionalized mesoporous silica as nanocarriers for drug delivery highlights the potential in this area. nih.gov

Utilization of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Process Optimization

The principles of Process Analytical Technology (PAT) are becoming increasingly important in modern chemical manufacturing to ensure process robustness and product quality. researchgate.net Advanced spectroscopic techniques are at the heart of PAT, enabling real-time, in-line monitoring of critical process parameters. Future research on the synthesis of this compound will likely involve the implementation of such techniques to gain a deeper understanding of the reaction kinetics and mechanisms.

Techniques like Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and the final product in real-time. researchgate.netnih.gov For the synthesis of this compound, this would allow for the precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction. The amide bond formation, a key step in the synthesis, has characteristic vibrational frequencies that can be monitored to track the progress of the reaction. nih.govresearchgate.netacs.org

The data generated from these spectroscopic measurements can be used to build kinetic models of the reaction. These models are invaluable for process optimization, allowing for the identification of the most efficient and robust operating conditions. In an automated synthesis setup, real-time spectroscopic data can be fed back to the control system, enabling autonomous process optimization. wikipedia.org

Table 2: Potential Spectroscopic Techniques for Real-time Monitoring of this compound Synthesis

| Spectroscopic Technique | Information Provided | Potential Application |

| Fourier Transform Infrared (FTIR) | Functional group analysis, concentration of reactants and products. | Monitoring the disappearance of starting materials and the appearance of the amide carbonyl peak. nih.gov |

| Near-Infrared (NIR) | Quantitative analysis of organic molecules in solution. | Real-time monitoring of the concentration of this compound. researchgate.net |

| Raman Spectroscopy | Vibrational information, complementary to IR. | Monitoring changes in the piperazine ring and propanamide chain during the reaction. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | In-line monitoring of reaction intermediates and byproducts. |

Development of Novel Computational Methodologies for Predictive Modeling and Optimization of Chemical Compounds

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. For this compound and its analogues, the development of novel computational methodologies can provide valuable insights into their physicochemical properties and potential biological activities, guiding the design of new compounds with improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of related compounds with their biological activity. nih.govresearchgate.netnih.gov By generating a virtual library of this compound analogues and calculating various molecular descriptors, it would be possible to identify the key structural determinants for a desired activity. This information can then be used to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to specific biological targets. nih.govresearchgate.net This can provide insights into the mechanism of action and guide the design of more potent and selective compounds. Furthermore, computational methods can be used to predict important pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. researchgate.net This in silico profiling can help to identify potential liabilities early in the drug discovery process.

Theoretical Contributions to Understanding Complex Chemical Systems Involving this compound

Beyond predictive modeling, theoretical chemistry can provide a fundamental understanding of the behavior of this compound in complex chemical systems. This can include detailed investigations of its reactivity, intermolecular interactions, and conformational landscape.

Quantum mechanical calculations can be used to elucidate the detailed reaction mechanisms for the synthesis of this compound. This can help to explain the observed regioselectivity and identify potential side reactions. mdpi.com Understanding the reaction mechanism at a fundamental level can inform the development of more efficient and selective synthetic routes.

Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility, membrane permeability, and binding affinity. Thermodynamic models can also be developed to predict the properties of systems containing piperazine derivatives, which can be useful for process design and optimization. researchgate.net The study of piperazine's basicity and its reactions with other molecules can provide a foundation for understanding the behavior of this compound in more complex environments. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Acetylpiperazin-1-yl)propanamide, and how can reaction yields be maximized?

- Methodological Answer :

- Step 1 : Start with a piperazine derivative (e.g., 4-methylpiperazine) and functionalize it via nucleophilic substitution or amide coupling. Evidence from similar compounds suggests using propionamide intermediates for side-chain extension .

- Step 2 : Optimize reaction conditions (solvent polarity, temperature, catalyst) based on analogous piperazine-based syntheses. For example, acetonitrile or DMF at 60–80°C with triethylamine as a base improves yield .

- Step 3 : Purify via column chromatography (silica gel, methanol/dichloromethane gradient) and validate purity using HPLC (>95%) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acetylpiperazine moiety (δ 2.1–2.5 ppm for acetyl groups) and propionamide backbone (δ 1.8–2.0 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 254.2 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment .

Advanced Research Questions

Q. How do structural modifications of the piperazine ring (e.g., acetylation vs. methylation) influence the compound’s biological activity or receptor binding affinity?

- Methodological Answer :

- Hypothesis Testing : Compare acetylated (target compound) and methylated (e.g., 3-(4-methylpiperazin-1-yl)propanamide) analogs in dopamine receptor binding assays. Acetylation may reduce basicity, altering receptor interactions .

- Experimental Design : Radioligand displacement assays (e.g., -spiperone for D2/D3 receptors) to measure IC values. Use HEK-293 cells expressing human D3 receptors .

- Data Interpretation : Lower IC for acetylated derivatives suggests enhanced selectivity, as seen in related quinolinyl-pentanamides .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across studies for this compound?

- Methodological Answer :

- Validation Protocol : Cross-reference with NIST Chemistry WebBook entries for similar piperazine-propanamide derivatives. For example, compare observed -NMR shifts with NIST Standard Reference Database 69 .

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (solvent, temperature) to isolate variability sources .

- Collaborative Analysis : Share raw spectral data via open-access platforms (e.g., PubChem) to enable peer validation .

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for reactions like hydrolysis or nucleophilic substitution .

- Machine Learning : Train models on PubChem datasets of piperazine derivatives to predict regioselectivity in acetylation or alkylation reactions .

- Feedback Loop : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms .

Methodological and Safety Considerations

Q. What experimental design principles should guide biological assays evaluating this compound’s efficacy?

- Methodological Answer :

- Factorial Design : Test dose-response relationships (e.g., 1–100 µM) and time points (24–72 hrs) in antiproliferative assays. Include positive controls (e.g., cisplatin) and solvent controls .

- Statistical Power : Use ANOVA with post-hoc Tukey tests (α = 0.05) to ensure significance. Minimum sample size: n = 3 replicates .

Q. What are the best practices for safe handling and waste disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.